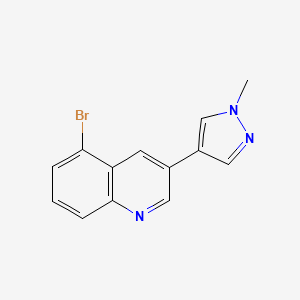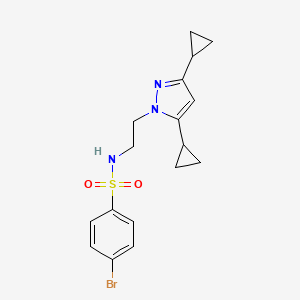
4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as BDBES, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various research fields. BDBES is a sulfonamide derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Zinc Phthalocyanine Derivatives for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored. These compounds exhibit high singlet oxygen quantum yields, making them potent photosensitizers for Type II photodynamic therapy mechanisms, primarily used in cancer treatment. Their remarkable photophysical and photochemical properties, including good fluorescence and appropriate photodegradation quantum yields, position them as excellent candidates for this application (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
Pyrazolyl Benzenesulfonamide Derivatives : A variety of pyrazolyl benzenesulfonamide derivatives have been synthesized and shown to exhibit significant anti-inflammatory and antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains, showing superior gastrointestinal safety profiles compared to standard drugs like indomethacin, and some have displayed selective COX-2 enzyme inhibitory activity (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Antidiabetic Activity
Fluoropyrazolesulfonylurea and Thiourea Derivatives : The synthesis of fluorinated pyrazoles and benzenesulfonylurea and thiourea derivatives has been reported. These compounds were prepared as potential hypoglycemic agents, with preliminary biological screening revealing significant antidiabetic activity. The study involved molecular and biological properties calculations to determine favorable drug-like profiles for future drug discovery studies (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Carbonic Anhydrase Inhibition
Carbonic Anhydrase I and II Inhibition : A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase I and II isoenzymes. These compounds demonstrated Ki values in specific ranges, indicating potential for detailed carbonic anhydrase inhibition studies which could have implications in managing conditions like glaucoma, epilepsy, and altitude sickness (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
Propiedades
IUPAC Name |
4-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-14-5-7-15(8-6-14)24(22,23)19-9-10-21-17(13-3-4-13)11-16(20-21)12-1-2-12/h5-8,11-13,19H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYINTZIBIFGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(C=C3)Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)
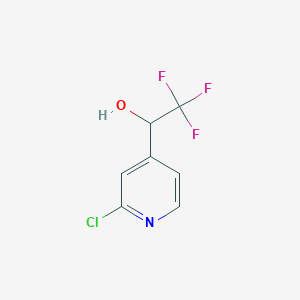
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)
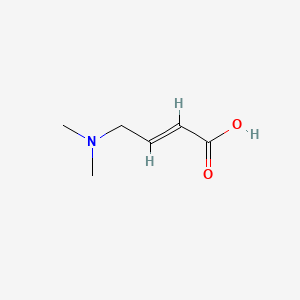


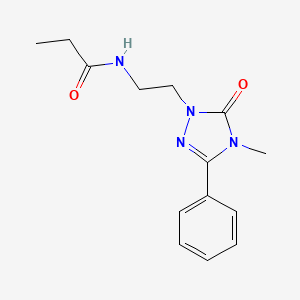
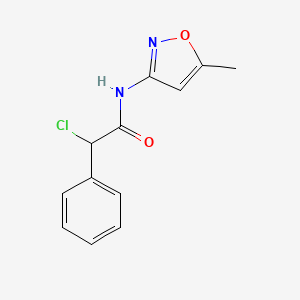
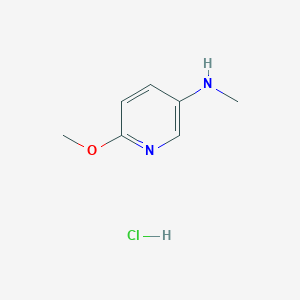
![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)
![1-[(3-Fluorophenyl)methyl]triazole](/img/structure/B2535940.png)
